molecular formula C20H21NO2 B1385321 2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine CAS No. 1040684-84-1

2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine

Cat. No.: B1385321
CAS No.: 1040684-84-1
M. Wt: 307.4 g/mol
InChI Key: QVJWSLRIINJCOU-UHFFFAOYSA-N
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Description

2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine is an organic compound that features a furan ring, a benzyl group, and a phenethyloxy group

Preparation Methods

The synthesis of 2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine typically involves multiple steps. One common method includes the reaction of 2-furylmethanamine with 3-(phenethyloxy)benzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine involves its interaction with specific molecular targets. The furan ring and benzyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine can be compared with similar compounds such as:

    N-Benzyl-1-(2-furyl)methanamine: This compound has a similar structure but lacks the phenethyloxy group.

    Tri(2-furyl)phosphine: Another furan-containing compound used in organic synthesis.

    3-Buten-2-one, 4-(2-furyl)-: A furan derivative with different functional groups.

The uniqueness of this compound lies in its combination of the furan ring, benzyl group, and phenethyloxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[3-(2-phenylethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-2-6-17(7-3-1)11-13-23-19-9-4-8-18(14-19)15-21-16-20-10-5-12-22-20/h1-10,12,14,21H,11,13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJWSLRIINJCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CNCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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